molecular formula C13H19N3O B2687882 (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone CAS No. 1189749-45-8

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B2687882
CAS No.: 1189749-45-8
M. Wt: 233.315
InChI Key: OQQKDPJSVUXPPU-UHFFFAOYSA-N
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Description

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound with a molecular formula of C13H19N3O This compound features a combination of an amino group, a dimethylamino group, and a pyrrolidinyl group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-4-(dimethylamino)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Automated Synthesis: Utilizing automated systems to control reaction parameters precisely.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce nitro compounds or oxides.

    Reduction: Can yield primary or secondary amines.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme activity or receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[3-amino-4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15(2)12-6-5-10(9-11(12)14)13(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQKDPJSVUXPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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